(S)-(-)-1,2-Diaminopropane dihydrochloride
Overview
Description
(S)-(-)-1,2-Diaminopropane dihydrochloride is an important intermediate in organic synthesis with a wide range of applications in fine chemicals, medicine, dye, pesticide industries, and more. The compound's synthesis and properties have been thoroughly investigated due to its relevance in various chemical reactions and its role in forming complex structures with metals (Xie Yong-ju, 2009).
Synthesis Analysis
The synthesis of 1,2-diaminopropane from waste liquid of 1,2-dichloropropane has been detailed, highlighting optimal conditions to achieve yields over 50%. Such conditions include using water as a solvent, a catalyst concentration of 1% of the amount of 1,2-dichloropropane, and a specific molar ratio, reaction temperature, and time (Xie Yong-ju, 2009).
Molecular Structure Analysis
Research on the molecular structure has been focused on complexes formed with metals such as copper(II), demonstrating the compound's ability to engage in coordination chemistry and form stable, complex geometries. These studies have been crucial for understanding its reactivity and potential applications in catalysis and material science (M. Sundberg, R. Uggla, 1997).
Chemical Reactions and Properties
(S)-(-)-1,2-Diaminopropane dihydrochloride participates in various chemical reactions, forming complex structures with other molecules and metals. The compound's reactivity with phthaloyl chloride to produce 1,2-diisophthalimidoethane highlights its importance in synthesizing heterocyclic compounds and its versatile functionality in organic synthesis (Yu. A. Simonov et al., 1987).
Physical Properties Analysis
The physical properties of (S)-(-)-1,2-Diaminopropane dihydrochloride, including its solubility, melting point, and stability, are essential for its handling and application in various chemical processes. These characteristics are determined by its molecular structure and contribute to its efficacy as an intermediate in synthesis reactions.
Chemical Properties Analysis
The chemical properties of (S)-(-)-1,2-Diaminopropane dihydrochloride, such as its basicity, reactivity towards electrophiles and nucleophiles, and its role in forming Schiff bases and complex metal ions, underscore its utility in organic and inorganic chemistry. Its ability to form stable complexes with metals like copper(II), nickel(II), and cobalt(III) is particularly noteworthy, offering insights into its potential applications in catalysis and materials science (K. Nonoyama, M. Nonoyama, 1987).
Safety And Hazards
- Toxicity : DAP dihydrochloride is generally considered low in toxicity. However, standard safety precautions should be followed during handling.
- Irritant : It may cause skin and eye irritation. Protective gear is recommended.
- Storage : Store in a cool, dry place away from incompatible substances.
Future Directions
Research on DAP dihydrochloride continues to explore its applications in:
- Catalysis : Investigating its role as a ligand in catalytic reactions.
- Medicinal Chemistry : Exploring its potential as a building block for drug development.
- Materials Science : Utilizing its coordination properties for novel materials.
properties
IUPAC Name |
(2S)-propane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-3(5)2-4;;/h3H,2,4-5H2,1H3;2*1H/t3-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAMRMQKCPGJR-QTNFYWBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480930 | |
Record name | (2S)-Propane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1,2-Diaminopropane dihydrochloride | |
CAS RN |
19777-66-3 | |
Record name | (2S)-Propane-1,2-diamine;dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019777663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-Propane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-propane-1,2-diamine;dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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